1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)-
Description
1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) substituent at the 6-position of the benzimidazole core and an ethanamine side chain at the 2-position. The benzimidazole scaffold is a bicyclic structure comprising fused benzene and imidazole rings, widely exploited in medicinal chemistry due to its versatility in binding biological targets. The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability, as fluorine substituents are known to modulate physicochemical properties and improve drug-like characteristics .
Properties
CAS No. |
944903-90-6 |
|---|---|
Molecular Formula |
C10H10F3N3 |
Molecular Weight |
229.20 g/mol |
IUPAC Name |
2-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)6-1-2-7-8(5-6)16-9(15-7)3-4-14/h1-2,5H,3-4,14H2,(H,15,16) |
InChI Key |
RHGJMUALZRVXCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- typically involves the cyclization of o-phenylenediamine with appropriate reagents. One common method includes the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another method involves the use of N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . Industrial production methods often employ microwave-assisted synthesis, which offers higher yields and reduced reaction times compared to conventional heating methods .
Chemical Reactions Analysis
Oxidation Reactions
The ethanamine moiety undergoes oxidation to form aldehydes or carboxylic acids:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | Aqueous H₂SO₄, heat | 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetaldehyde | Partial oxidation |
| CrO₃ | Acetic acid, reflux | 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid | Complete oxidation |
The trifluoromethyl group enhances stability against over-oxidation, preserving the benzimidazole ring.
Reduction Reactions
Reductive modifications target both the aromatic ring and side chain:
| Reducing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂/Pt-C | Methanol, 80°C | 1,2,3-triamine derivatives | Ring-opening with NH₂ group retention |
| NaBH₄ | Ethanol, RT | Reduced benzimidazole with saturated C-N bonds | Improved solubility |
Hydrogenation over platinum catalysts selectively reduces the imidazole ring without affecting the trifluoromethyl group .
Alkylation and Acylation
The ethanamine side chain reacts with electrophiles:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃ | N-ethyl derivatives | Enhanced lipophilicity for drug delivery |
| Acylation | Acetyl chloride, pyridine | N-acetylated analogs | Reduced metabolic degradation |
N-Methylation with dimethyl carbonate (DMC) at 140°C produces derivatives with improved pharmacokinetic profiles .
Electrophilic Aromatic Substitution
The benzimidazole ring undergoes substitution at the 4- and 7-positions due to trifluoromethyl-directed regioselectivity:
| Reaction | Reagent | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-position | 4-nitro derivative | 65% |
| Halogenation | Br₂/FeBr₃ | 7-position | 7-bromo derivative | 72% |
The trifluoromethyl group deactivates the ring, favoring meta-substitution .
Biological Activity Modulation via Derivatization
Structural modifications correlate with enhanced bioactivity:
| Derivative | Modification | Biological Activity (IC₅₀) | Target |
|---|---|---|---|
| 2g | N-heptyl chain | 8.2 µM (MDA-MB-231 cells) | Antiproliferative |
| 6a | Chloro-fluorophenyl | MIC: 4 µg/mL (MRSA) | Antibacterial |
N-Alkylation with C₃–C₇ chains optimizes membrane permeability and target binding .
Stability and Degradation
The compound demonstrates resilience under physiological conditions but degrades via:
-
Hydrolysis : Slow cleavage of the C-N bond in ethanamine under acidic conditions (t₁/₂ > 24 hrs at pH 2).
-
Photolysis : Degrades to 6-trifluoromethylbenzimidazole upon UV exposure (λ = 254 nm).
This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling tailored modifications for drug development. Future research should explore catalytic asymmetric synthesis and in vivo metabolic pathways.
Scientific Research Applications
1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- has several scientific research applications:
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their anticancer activities.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It targets key proteins involved in cell proliferation and survival, such as cyclin-dependent kinases and apoptosis-regulating proteins . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .
Comparison with Similar Compounds
Substituent Effects on the Benzimidazole Core
The 6-position of the benzimidazole ring is a critical site for functional group substitutions, influencing both chemical and biological properties. Key analogs and their substituents include:
Key Observations :
- Trifluoromethyl (-CF₃): The electron-withdrawing nature of -CF₃ increases the compound’s stability and resistance to oxidative metabolism. This group also enhances membrane permeability, as seen in calcium channel blockers like the benzazepinone derivative in .
- Nitro (-NO₂): Nitro-substituted benzimidazoles (e.g., O2N-BZM7 and O2N-BZM9) exhibit potent trichomonacidal activity but may introduce toxicity concerns compared to -CF₃ .
Modifications on the Ethanamine Side Chain
The ethanamine side chain at the 2-position can be functionalized to alter pharmacokinetic profiles:
Biological Activity
1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the synthesis, biological effects, and potential applications of this compound, supported by data tables and case studies from various research findings.
Chemical Structure and Properties
This compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. Its molecular formula is C8H8F3N3, with a molecular weight of approximately 201.149 g/mol. The presence of the trifluoromethyl group at the 6-position enhances the compound's lipophilicity and alters its interaction profile with biological targets compared to other benzimidazole derivatives .
Synthesis Methods
The synthesis of 1H-benzimidazole-2-ethanamine, 6-(trifluoromethyl)- typically involves multi-step organic reactions. Common methods include:
- Phillips Cyclocondensation : This method combines substituted 1,2-phenylenediamine with trifluoroacetic acid to yield various derivatives .
- Refluxing Techniques : Utilizing solvents like DMF in the presence of coupling agents for efficient formation of the benzimidazole ring .
Antimicrobial Properties
1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- exhibits significant antimicrobial activity. Studies have shown that derivatives of benzimidazole can effectively target bacterial proteins essential for cell division, such as filamenting temperature-sensitive protein Z (FtsZ), making them potential candidates for antibacterial drug development .
Table: Comparison of Biological Activities of Benzimidazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Benzimidazole | Basic benzimidazole structure | Antimicrobial properties |
| 1H-Benzimidazole-2-carboxylic acid | Carboxylic acid group | Antiparasitic activity |
| 2-(Trifluoromethyl)-1H-benzimidazole | Trifluoromethyl group at different position | Anticancer potential |
| 4-Nitrobenzimidazole | Nitro group instead of trifluoromethyl | Enhanced antibacterial activity |
The trifluoromethyl group enhances the compound's biological activity by improving its interaction with lipid membranes, thus facilitating better penetration into bacterial cells .
Antiparasitic Activity
Research indicates that derivatives of 1H-benzimidazole-2-ethanamine have shown efficacy against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. In vitro studies demonstrated nanomolar activity against these organisms, while in vivo tests indicated promising results against Trichinella spiralis, particularly with specific derivatives exhibiting significant antiparasitic effects .
Anticancer Potential
Several studies have highlighted the anticancer properties of benzimidazole derivatives. For instance, compounds have been evaluated for their antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer). The presence of the trifluoromethyl group has been linked to enhanced cytotoxicity due to increased lipophilicity and improved membrane permeability .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of synthesized benzimidazoles exhibited significant activity against Staphylococcus aureus and methicillin-resistant strains. The most effective compounds had MIC values as low as 4 μg/mL .
- Antiparasitic Activity : In a controlled study on Trichinella spiralis, compounds derived from 1H-benzimidazole-2-ethanamine showed effective inhibition at doses around 75 mg/kg in vivo, particularly targeting the adult phase of the parasite .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-(trifluoromethyl)-1H-benzimidazole derivatives?
- Methodological Answer : A common approach involves condensation reactions between substituted o-phenylenediamines and carbonyl-containing precursors. For example, refluxing 4-(trifluoromethyl)benzaldehyde with o-phenylenediamine in benzene under acidic conditions yields benzimidazole derivatives via cyclization . Modifications to the amine side chain (e.g., ethanamine) can be introduced using reductive amination or nucleophilic substitution, as demonstrated in multi-step protocols involving NaBH4 or alkyl halides .
Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying proton environments and substituent positions, particularly distinguishing between tautomeric forms of benzimidazoles. X-ray crystallography provides definitive structural proof, as shown in studies resolving dihedral angles (e.g., 30.1° between benzimidazole and trifluoromethylphenyl rings) and hydrogen-bonding networks . Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity .
Q. How does the trifluoromethyl group influence physicochemical properties?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances thermal stability and lipophilicity, which can be quantified via differential scanning calorimetry (DSC) and logP measurements. Its steric bulk also affects molecular packing, as observed in crystallographic studies showing short F⋯F contacts (2.915 Å) and C–H⋯π interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for 6-(trifluoromethyl)-1H-benzimidazole derivatives?
- Methodological Answer : Yield optimization requires systematic screening of reaction conditions. For example, replacing benzene with polar aprotic solvents (e.g., DMF) and using catalysts like Pd(PPh3)2Cl2 can enhance cyclization efficiency . Temperature control (e.g., ice baths for exothermic steps) and stoichiometric adjustments (e.g., excess o-phenylenediamine) mitigate side reactions .
Q. How to resolve discrepancies between spectral data and computational models?
- Methodological Answer : Contradictions between experimental NMR shifts and Density Functional Theory (DFT) predictions often arise from solvent effects or tautomerism. Hybrid methods, such as combining solid-state NMR with X-ray crystallography, can reconcile these differences. For instance, crystal structures in clarified hydrogen-bonding patterns that DFT alone misrepresented .
Q. What strategies elucidate the pharmacological mechanisms of 6-(trifluoromethyl)benzimidazoles?
- Methodological Answer : Structure-Activity Relationship (SAR) studies are critical. For antibacterial activity, assays comparing MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria can identify key substituents. Molecular docking simulations (e.g., with bacterial DNA gyrase) paired with mutagenesis studies reveal binding interactions . Fluorine’s role in enhancing membrane permeability can be probed via fluorescence-based cellular uptake assays .
Q. How do intermolecular interactions in the solid state affect material stability?
- Methodological Answer : X-ray crystallography and Hirshfeld surface analysis quantify interactions like N–H⋯N hydrogen bonds and C–H⋯F contacts, which stabilize crystal lattices . Thermogravimetric Analysis (TGA) correlates these interactions with decomposition temperatures. For instance, weak C–H⋯π interactions in ’s structure contribute to a melting point of 538 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
